Heclin is a small molecule inhibitor that specifically targets HECT (Homologous to the E6-AP Carboxyl Terminus) E3 ubiquitin ligases []. It acts by binding to the HECT domain of these ligases and inducing a conformational change that results in the oxidation of the active site cysteine residue []. This inhibits the ability of the ligase to transfer ubiquitin to its substrates, thereby blocking the ubiquitination process. Heclin has emerged as a valuable tool in scientific research for investigating the cellular functions of HECT E3 ligases and their involvement in various biological pathways.
Heclin functions by binding to the HECT domain of E3 ubiquitin ligases, inducing a conformational change that leads to the oxidation of the catalytic cysteine residue []. This oxidation renders the ligase inactive, preventing it from transferring ubiquitin to its substrates. Unlike some inhibitors that directly block E2 enzyme binding, Heclin's mode of action involves modifying the catalytic cysteine, thereby indirectly inhibiting ubiquitin transfer.
CAS No.: 51877-53-3
CAS No.: 16039-52-4
CAS No.: 99-23-0
CAS No.: 6505-50-6
CAS No.: 25063-27-8
CAS No.: 83038-86-2